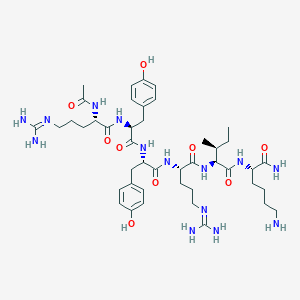

Ac-RYYRIK-NH2

Übersicht

Beschreibung

Ac-RYYRIK-NH2 ist ein synthetisches Peptid mit der Sequenz Acetyl-Arg-Tyr-Tyr-Arg-Ile-Lys-AmidDiese Verbindung wurde auf ihr Potenzial untersucht, die Wirkungen von Nociceptin zu antagonisieren, einem Neuropeptid, das an der Schmerzmodulation und anderen physiologischen Prozessen beteiligt ist .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung in der Peptidsynthese und Rezeptorbindungsstudien verwendet.

Industrie: Wird in Forschung und Entwicklung neuer Peptid-basierter Medikamente und diagnostischer Werkzeuge eingesetzt.

Wirkmechanismus

Ac-RYYRIK-NH2 wirkt als hoch affiner Ligand für den NOP-Rezeptor und antagonisiert die Wirkungen von Nociceptin . Es hemmt kompetitiv die Bindung von Nociceptin an den NOP-Rezeptor und blockiert so die nachgeschalteten Signalwege, die die Wirkungen von Nociceptin vermitteln. Dazu gehört die Hemmung der G-Protein-Aktivierung und die Modulation von Ionenkanälen, die an der Schmerzempfindung beteiligt sind .

Wirkmechanismus

Target of Action

Ac-RYYRIK-NH2 is a potent and partial agonist on ORL1 (opioid receptor-like 1) transfected in CHO cells . It behaves as an endogenous ligand of ORL1 . The ORL1 receptor is a G protein-coupled receptor involved in the regulation of pain and mood .

Mode of Action

This compound acts as a specific antagonist for the activation of G protein . It competitively antagonizes the stimulation of [35S]-GTPgS binding to G proteins by nociceptin/orphanin FQ (noc/OFQ) in membranes and sections of rat brain . This suggests that this compound can inhibit the biological activities of nociceptin, a hyperalgesic neuropeptide .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the interaction with the ORL1 receptor and the subsequent inhibition of G protein activation . This interaction disrupts the nociceptin-stimulated GTP binding in rat brain . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of nociceptin-stimulated GTP binding in rat brain . This results in the antagonism of the chronotropic effect of nociceptin on rat cardiomyocytes . This compound displays potent agonist properties in vivo, inhibiting locomotor activity in mice .

Biochemische Analyse

Biochemical Properties

Ac-RYYRIK-NH2 plays a significant role in biochemical reactions by interacting with the NOP receptor. This interaction is crucial for modulating the effects of nociceptin, a neuropeptide involved in pain perception and other physiological processes. This compound antagonizes nociceptin-stimulated GTP binding in rat brain preparations and the chronotropic effect of nociceptin on rat cardiomyocytes . Additionally, it displays potent agonist properties in vivo, inhibiting locomotor activity in mice . The peptide’s high affinity for the NOP receptor (K_i = 1.5 nM) underscores its potential as a therapeutic agent .

Cellular Effects

This compound influences various cellular processes by modulating the activity of the NOP receptor. In neuronal cells, it can inhibit nociceptin-induced signaling pathways, thereby reducing pain perception . In cardiomyocytes, this compound antagonizes the chronotropic effects of nociceptin, which can impact heart rate and cardiac function . The compound’s ability to inhibit locomotor activity in mice suggests its potential effects on motor neurons and related pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the NOP receptor, a G protein-coupled receptor. This binding inhibits the activation of G proteins and the subsequent signaling cascade initiated by nociceptin . The N-terminal acetyl group and the C-terminal amide group of this compound are crucial for its binding affinity and specificity . The peptide’s interaction with the NOP receptor differs from that of nociceptin, suggesting a unique mode of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is stable when desiccated and stored at -20°C In vivo studies have shown that the compound can inhibit locomotor activity in mice, indicating sustained biological activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively antagonizes nociceptin-induced responses without significant adverse effects . Higher doses may lead to toxic effects or diminished efficacy due to receptor desensitization. Detailed studies on dosage thresholds and toxicology are essential for determining the therapeutic window of this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to nociceptin signaling. The compound interacts with enzymes and cofactors that modulate the activity of the NOP receptor. These interactions can influence metabolic flux and the levels of metabolites associated with nociceptin signaling

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound at target sites, such as neuronal and cardiac tissues . The transport mechanisms and distribution patterns of this compound are critical for its therapeutic efficacy and safety.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biological effects. The peptide’s targeting signals and post-translational modifications direct it to compartments such as the plasma membrane, where the NOP receptor is located . The subcellular localization of this compound is essential for its interaction with the NOP receptor and the modulation of nociceptin signaling.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ac-RYYRIK-NH2 wird typischerweise mittels Festphasenpeptidsynthese (SPPS) mit der Fmoc-Strategie (9-Fluorenylmethoxycarbonyl) synthetisiert . Die Synthese beinhaltet die sequenzielle Addition geschützter Aminosäuren zu einer Harz-gebundenen Peptidkette. Die N-terminale Acetylierung und die C-terminale Amidierung werden durchgeführt, um die Stabilität und Bioaktivität des Peptids zu verbessern. Das Endprodukt wird vom Harz abgespalten und mittels Hochleistungsflüssigchromatographie (HPLC) gereinigt .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz eine großtechnische SPPS, gefolgt von Reinigungs- und Qualitätskontrollprozessen, um die Reinheit und Konsistenz des Peptids zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

Ac-RYYRIK-NH2 unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen während seiner Synthese. Es nimmt unter physiologischen Bedingungen typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .

Häufige Reagenzien und Bedingungen

Fmoc-geschützte Aminosäuren: Werden im SPPS-Prozess verwendet.

Kupplungsreagenzien: Wie z. B. HBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-Tetramethyluronium-hexafluorophosphat) und DIPEA (N,N-Diisopropylethylamin) für die Peptidbindungsbildung.

Spaltungsreagenzien: TFA (Trifluoressigsäure) zum Ablösen des Peptids vom Harz.

Hauptprodukte

Das Hauptprodukt der Synthese ist das this compound-Peptid. Nebenprodukte können verkürzte oder falsch gefaltete Peptide sein, die typischerweise während des Reinigungsprozesses entfernt werden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ac-RYYRWK-NH2: Ein weiteres Peptid mit ähnlicher Struktur, jedoch mit einem Tryptophan (W)-Rest anstelle von Isoleucin (I).

Nociceptin/Orphanin FQ: Der endogene Ligand für den NOP-Rezeptor, der im Vergleich zu Ac-RYYRIK-NH2 ein breiteres Spektrum an physiologischen Wirkungen hat.

Einzigartigkeit

This compound ist aufgrund seiner hohen Spezifität und Affinität für den NOP-Rezeptor ein wertvolles Werkzeug zur Untersuchung von Nociceptin-Signalwegen. Seine Fähigkeit, in verschiedenen Kontexten sowohl als Antagonist als auch als partieller Agonist zu wirken, unterscheidet es zusätzlich von anderen ähnlichen Peptiden .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70N14O9/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52)/t25-,31-,32-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBBVZGQADABSU-RERZDIOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70N14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

939.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

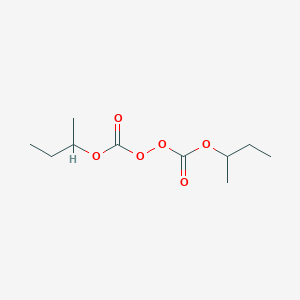

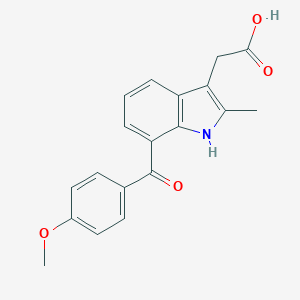

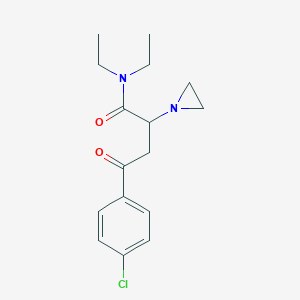

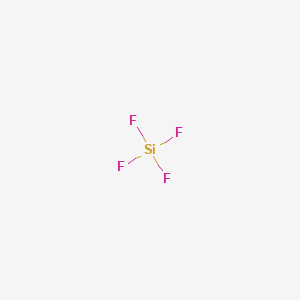

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-Benzo[d]imidazol-6-yl)ethanamine](/img/structure/B13045.png)

![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)